molecular formula C7H2ClN3S B15198854 4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile

4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile

Cat. No.: B15198854
M. Wt: 195.63 g/mol
InChI Key: VTPDVQIQENWWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of an intermediate compound. This intermediate is then subjected to further reactions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from commercially available precursors, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with different nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Typical oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific ring fusion and the presence of a chlorine atom, which can be further modified to enhance its biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C7H2ClN3S

Molecular Weight

195.63 g/mol

IUPAC Name

4-chloro-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C7H2ClN3S/c8-7-6-5(11-3-12-6)4(1-9)2-10-7/h2-3H

InChI Key

VTPDVQIQENWWME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=N1)Cl)SC=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.